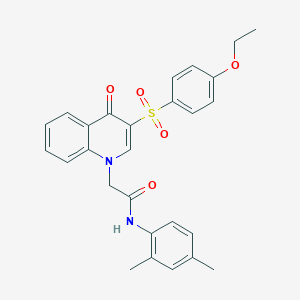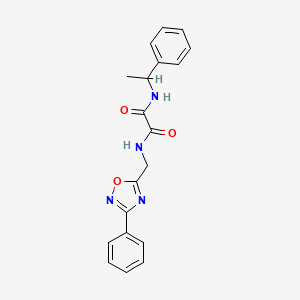
N1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-N2-(1-phenylethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-N2-(1-phenylethyl)oxalamide, also known as POPOP, is a fluorescent dye that is widely used in scientific research applications. It is a derivative of oxadiazole and oxalamide and is known for its high quantum yield and excellent photostability. POPOP has been used in various fields of research, including biochemistry, molecular biology, and pharmacology.
Wissenschaftliche Forschungsanwendungen
Antibacterial Agents
N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N’-(1-phenylethyl)ethanediamide: has shown promising antibacterial properties. Research indicates that derivatives of 1,2,4-oxadiazole exhibit significant activity against various bacterial strains, including those resistant to conventional antibiotics . This makes the compound a potential candidate for developing new antibacterial drugs, particularly in the fight against antibiotic-resistant bacteria.
Antifungal Applications
The compound also demonstrates antifungal properties. Studies have shown that 1,2,4-oxadiazole derivatives can inhibit the growth of various fungal pathogens . This application is particularly important in agriculture, where fungal infections can devastate crops. The compound could be used to develop new fungicides that are more effective and environmentally friendly.
Anticancer Research
N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N’-(1-phenylethyl)ethanediamide: has potential applications in anticancer research. Oxadiazole derivatives have been studied for their ability to inhibit the growth of cancer cells . The compound’s unique structure allows it to interact with specific cellular targets, making it a promising candidate for developing new anticancer therapies.
Antiviral Agents
The compound has been explored for its antiviral properties. Research has shown that 1,2,4-oxadiazole derivatives can inhibit the replication of certain viruses . This makes the compound a potential candidate for developing antiviral drugs, which are crucial in managing viral infections, including emerging viral diseases.
Agricultural Pesticides
In agriculture, N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N’-(1-phenylethyl)ethanediamide can be used as a pesticide. The compound’s ability to act against a broad spectrum of pests, including nematodes and insects, makes it valuable for protecting crops . Its effectiveness and low toxicity profile are advantageous for sustainable agricultural practices.
Anti-inflammatory Agents
Research has indicated that 1,2,4-oxadiazole derivatives possess anti-inflammatory properties . This application is significant in the development of new treatments for inflammatory diseases, such as arthritis. The compound’s ability to modulate inflammatory pathways can lead to the creation of more effective and targeted anti-inflammatory drugs.
Wirkmechanismus
Target of Action
1,2,4-oxadiazole derivatives, to which this compound belongs, have been found to exhibit a broad spectrum of agricultural biological activities .
Mode of Action
It is known that 1,2,4-oxadiazole derivatives can interact with various biological targets, leading to changes in their function .
Biochemical Pathways
It is known that 1,2,4-oxadiazole derivatives can affect a variety of biological processes, potentially impacting multiple pathways .
Result of Action
It is known that 1,2,4-oxadiazole derivatives can exhibit moderate nematocidal activity against meloidogyne incognita and anti-fungal activity to rhizoctonia solani . Some compounds in this class have also shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo), with EC 50 values superior to bismerthiazol (BMT) and thiodiazole copper (TDC) .
Action Environment
It is known that environmental conditions can significantly impact the effectiveness of chemical pesticides .
Eigenschaften
IUPAC Name |
N'-(1-phenylethyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c1-13(14-8-4-2-5-9-14)21-19(25)18(24)20-12-16-22-17(23-26-16)15-10-6-3-7-11-15/h2-11,13H,12H2,1H3,(H,20,24)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJJLHHBXVLROKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCC2=NC(=NO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-N2-(1-phenylethyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Chloro-N-[1-(hydroxymethyl)-3-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]acetamide](/img/structure/B2449574.png)

![6-Ethyl-5-fluoro-N-[(3-methoxyphenyl)methyl]pyrimidin-4-amine](/img/structure/B2449577.png)
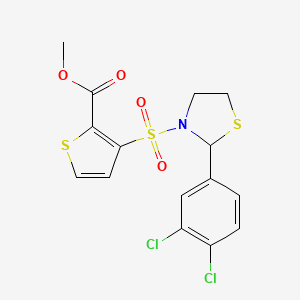
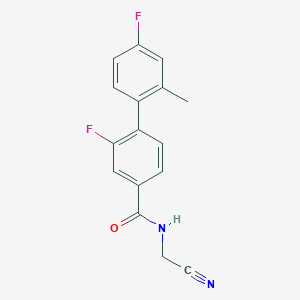
![2-(4-Chlorophenyl)-1-[(4-chlorophenyl)sulfonyl]-2-propanol](/img/structure/B2449581.png)
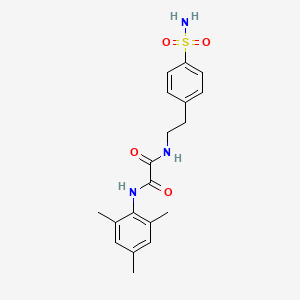
![2-(4-chlorophenoxy)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2449583.png)
![(1S,7R)-Bicyclo[5.1.0]octane-8-carboxylic acid](/img/structure/B2449584.png)
![3-(1-(Benzo[b]thiophene-2-carbonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione](/img/structure/B2449588.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2449591.png)
